ML327

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

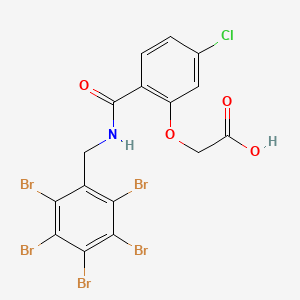

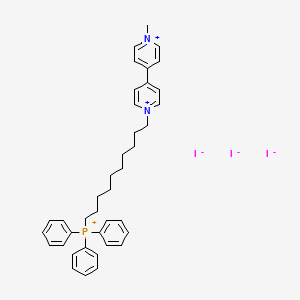

ML327 is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a nicotinamide moiety, an isoxazole ring, and a phenyl group, making it an interesting subject for scientific research.

Applications De Recherche Scientifique

ML327 has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its unique structure allows it to interact with various biological targets, making it useful in biochemical studies.

Industry: It can be used in the development of new materials with specific properties.

Mécanisme D'action

Target of Action

The primary targets of ML327 are E-cadherin and MYC . E-cadherin is a protein that helps cells stick together, maintaining the structure and integrity of tissues. MYC is a gene that codes for a protein involved in cell cycle progression, apoptosis, and cellular transformation .

Mode of Action

This compound acts by de-repressing E-cadherin transcription and blocking MYC expression . This means it increases the production of E-cadherin and decreases the production of MYC. The compound partially reverses the Epithelial-to-Mesenchymal Transition (EMT), a process that is often associated with cancer progression .

Biochemical Pathways

This compound affects the EMT pathway, which is involved in cancer cell invasion and metastasis . By de-repressing E-cadherin transcription, this compound inhibits EMT, thereby reducing cancer cell invasiveness and tumor cell migration . It also affects the MYC pathway, which is involved in cell cycle progression and apoptosis .

Pharmacokinetics

The compound’s ability to induce changes in gene expression within hours suggests it is rapidly absorbed and distributed within cells .

Result of Action

This compound induces a gene signature consistent with both epithelial and neuronal differentiation features . It also induces cell death and G1 cell cycle arrest, blocking anchorage-independent growth and neurosphere formation . Furthermore, this compound treatment results in persistent defects in proliferative potential and tumor-initiating capacity .

Analyse Biochimique

Biochemical Properties

N-(3-(2-hydroxynicotinamido)propyl)-5-phenylisoxazole-3-carboxamide is known to interact with various enzymes and proteins. It has been reported to de-repress E-cadherin transcription, a process that is often repressed during the Epithelial-to-Mesenchymal Transition (EMT) associated with cancer cell invasion and metastasis . This molecule also interacts with Hepatocyte Nuclear Factor 4-alpha (HNF4α), a significant upstream transcriptional regulator .

Cellular Effects

N-(3-(2-hydroxynicotinamido)propyl)-5-phenylisoxazole-3-carboxamide has been shown to have profound effects on various types of cells. It can induce a gene signature consistent with both epithelial and neuronal differentiation features . It also induces cell death and G1 cell cycle arrest, blocking anchorage-independent growth and neurosphere formation .

Molecular Mechanism

The molecular mechanism of action of N-(3-(2-hydroxynicotinamido)propyl)-5-phenylisoxazole-3-carboxamide involves several key interactions. It de-represses E-cadherin transcription, partially reversing EMT, and inhibits cancer cell invasiveness and tumor cell migration . It also destabilizes MYC signaling, an early and consistent feature of its treatment .

Temporal Effects in Laboratory Settings

The effects of N-(3-(2-hydroxynicotinamido)propyl)-5-phenylisoxazole-3-carboxamide over time in laboratory settings have been studied. It has been reported that the treatment significantly alters the expression of over 2,500 genes within three hours .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ML327 typically involves multiple steps, including the formation of the isoxazole ring and the attachment of the nicotinamide and phenyl groups. One common method involves the use of benzotriazol-1-ol and 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride in N,N-dimethyl-formamide at 25°C . This reaction is followed by the addition of 2-(4-chlorophenyl)aniline, also in N,N-dimethyl-formamide at 25°C for 72 hours, resulting in a yield of 57% .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient purification techniques, would apply.

Analyse Des Réactions Chimiques

Types of Reactions

ML327 can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group in the nicotinamide moiety can be oxidized to form a ketone.

Reduction: The amide group can be reduced to an amine.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the amide group would produce an amine.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(3-Chloro-2-methylphenyl)-2-hydroxynicotinamide

- 3-(2-(2-Hydroxynicotinamido)thiazol-4-yl)propanoic acid

Uniqueness

ML327 is unique due to its combination of a nicotinamide moiety, an isoxazole ring, and a phenyl group. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for scientific research.

Propriétés

IUPAC Name |

N-[3-[(2-oxo-1H-pyridine-3-carbonyl)amino]propyl]-5-phenyl-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O4/c24-17-14(8-4-9-20-17)18(25)21-10-5-11-22-19(26)15-12-16(27-23-15)13-6-2-1-3-7-13/h1-4,6-9,12H,5,10-11H2,(H,20,24)(H,21,25)(H,22,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNNDNXLMQAPQQQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCCCNC(=O)C3=CC=CNC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-[(3,5-dimethoxyphenyl)methoxy]-1H-indol-3-yl]acetic acid](/img/structure/B609060.png)

![4-[3-[4-(Amino-cyclopentyl-phenylmethyl)piperidin-1-yl]propoxy]benzonitrile](/img/structure/B609070.png)

![4-(3-{4-[(R)-Amino(Cyclopentyl)phenylmethyl]piperidin-1-Yl}propoxy)benzonitrile](/img/structure/B609071.png)

![(2S)-2-[[(2S,4R)-1-(3-cyanophenyl)sulfonyl-4-(cyclobutylamino)pyrrolidine-2-carbonyl]amino]-3-[4-[(3,5-dichloropyridine-4-carbonyl)amino]phenyl]propanoic acid;methanesulfonic acid](/img/structure/B609076.png)

![butanedioic acid;[(1S,3R)-3-[[(3S,4S)-3-methoxyoxan-4-yl]amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone](/img/structure/B609077.png)

![5-[(1R,3R)-1-(1-ethylpyrazol-4-yl)-3-[5-(5-fluoropyridin-2-yl)-1H-imidazol-2-yl]-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]-3-methyl-1,3,4-oxadiazol-2-one](/img/structure/B609079.png)